2-[(2-Amino-4-methylphenyl)amino]ethanol

Catalog No.
S1522841
CAS No.
949159-37-9
M.F
C9H14N2O
M. Wt
166.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-[(2-Amino-4-methylphenyl)amino]ethanol

CAS Number

949159-37-9

Product Name

2-[(2-Amino-4-methylphenyl)amino]ethanol

IUPAC Name

2-(2-amino-4-methylanilino)ethanol

Molecular Formula

C9H14N2O

Molecular Weight

166.22 g/mol

InChI

InChI=1S/C9H14N2O/c1-7-2-3-9(8(10)6-7)11-4-5-12/h2-3,6,11-12H,4-5,10H2,1H3

InChI Key

UJQWZYXUFJKZSP-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)NCCO)N

Canonical SMILES

CC1=CC(=C(C=C1)NCCO)N

Synthesis of Schiff Bases

Specific Scientific Field: Organic Chemistry

Summary of the Application: “2-[(2-Amino-4-methylphenyl)amino]ethanol” is used in the synthesis of Schiff bases . Schiff bases are organic compounds that are widely used as pigments, dyes, intermediates in organic synthesis, catalysts, and polymer stabilizers . They also exhibit a wide range of biological activities, including antifungal, antiviral, antimalarial, antibacterial, anti-inflammatory, antiproliferative, and antipyretic properties .

Methods of Application or Experimental Procedures: An efficient route for the synthesis of novel Schiff bases involves the condensation reaction of 2-substituted 1,3-bis (dimethylamino)-trimethinium salts with diverse aminophenols in the presence of triethylamine in EtOH at reflux .

Results or Outcomes: The structure of the new compounds was confirmed based on their spectral data from IR, 1 H NMR and 13 C NMR, mass spectra, and elemental analysis .

Sensitizer in Contact Allergy to Disperse Yellow 3

Specific Scientific Field: Dermatology

Summary of the Application: “2-[(2-Amino-4-methylphenyl)amino]ethanol” is the major sensitizer in contact allergy to Disperse Yellow 3 .

Methods of Application or Experimental Procedures: The compound reacts with acetylacetone in absolute ethanol to yield 4-(2-hydroxy-5-methylphenyl)imino-2-pentanone . It was converted to dihydrophenoxazinone by purified human hemoglobin .

Results or Outcomes: The compound’s role as a sensitizer in contact allergy to Disperse Yellow 3 has been established .

Continuous Synthesis of N-(3-Amino-4-methylphenyl)benzamide

Specific Scientific Field: Chemical Engineering and Organic Chemistry

Summary of the Application: “2-[(2-Amino-4-methylphenyl)amino]ethanol” is used in the continuous synthesis of N-(3-Amino-4-methylphenyl)benzamide . This compound is a crucial building block of many drug candidates .

Methods of Application or Experimental Procedures: A continuous flow microreactor system was developed to synthesize N-(3-Amino-4-methylphenyl)benzamide and determine intrinsic reaction kinetics parameters . The compound was obtained by the selective acylation of 4-methylbenzene-1,3-diamine with benzoic anhydride .

Results or Outcomes: The established kinetic model can calculate the selectivity and conversion of the acylation reaction, which are in good agreement with the experimental results . The compound was synthesized in the microreactor with a yield of 85.7% within 10 min .

Synthesis of Bioactive 2-amino-4H-benzo[b]pyrans

Specific Scientific Field: Green Chemistry and Organic Chemistry

Summary of the Application: “2-[(2-Amino-4-methylphenyl)amino]ethanol” is used in the green and mechanochemical one-pot multicomponent synthesis of bioactive 2-amino-4H-benzo[b]pyrans .

Methods of Application or Experimental Procedures: The reaction was achieved by grinding various substituted aromatic aldehydes, dimedone, and malononitrile at room temperature under solvent and waste-free conditions with excellent yields and high purity .

2-[(2-Amino-4-methylphenyl)amino]ethanol, with the chemical formula C9H14N2OC_9H_{14}N_2O and a molecular weight of 166.22 g/mol, is an organic compound characterized by the presence of an amino group and a hydroxyl group attached to a phenyl ring. This compound is notable for its structural features, which include a 4-methyl substitution on the phenyl ring and an amino group linked to an ethanol moiety. Its systematic name reflects its functional groups, indicating its potential for various chemical interactions and biological activities.

Typical of amines and alcohols. Key reactions include:

  • Nucleophilic Substitution: The amino group can act as a nucleophile, allowing for substitution reactions with electrophiles.
  • Acid-Base Reactions: The amino group can accept protons, making it basic, while the hydroxyl group can donate protons, exhibiting acidic behavior.
  • Condensation Reactions: It can react with carbonyl compounds to form imines or amides under appropriate conditions.

Research indicates that 2-[(2-Amino-4-methylphenyl)amino]ethanol may exhibit various biological activities, including:

  • Antimicrobial Properties: Similar compounds have shown potential in inhibiting bacterial growth by interfering with folic acid synthesis.
  • Anticancer Activity: Some derivatives are under investigation for their ability to induce apoptosis in cancer cells.
  • Neuroprotective Effects: There is emerging evidence suggesting that compounds with similar structures may protect neuronal cells from damage.

Synthesis of 2-[(2-Amino-4-methylphenyl)amino]ethanol typically involves the following methods:

  • Reduction of Nitro Compounds: Starting from 2-nitro-4-methylphenylamine, reduction using hydrogen gas in the presence of a palladium catalyst can yield the desired amine.
  • Amine Alkylation: The compound can also be synthesized by alkylating 4-methylphenylamine with ethylene oxide or similar reagents to introduce the ethanol moiety.
  • Direct Amination: Using amination techniques on appropriate substrates can also lead to the formation of this compound.

2-[(2-Amino-4-methylphenyl)amino]ethanol has several applications across different fields:

  • Pharmaceuticals: It serves as a precursor in the synthesis of various drugs, particularly those targeting bacterial infections or cancer.
  • Chemical Research: It is used as a building block in organic synthesis for developing more complex molecules.
  • Material Science: Its unique properties make it suitable for applications in polymer chemistry and materials development.

Studies on the interactions of 2-[(2-Amino-4-methylphenyl)amino]ethanol with biological systems have focused on:

  • Enzyme Inhibition: Investigating its role in inhibiting enzymes involved in metabolic pathways, particularly those related to folic acid synthesis.
  • Receptor Binding: Assessing its affinity for various receptors, which may elucidate its potential therapeutic effects.
  • Cellular Uptake Mechanisms: Understanding how this compound is absorbed and utilized by cells could inform its efficacy as a drug candidate.

Several compounds share structural similarities with 2-[(2-Amino-4-methylphenyl)amino]ethanol. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
4-Amino-N-(2-hydroxyethyl)benzenesulfonamideContains a sulfonamide groupKnown for strong antibacterial properties
4-Amino-N,N-bis(2-hydroxyethyl)benzenesulfonamideAdditional hydroxyethyl groupsPotentially more soluble and reactive
3-Amino-N-(2-hydroxyethyl)anilineDifferent position of amino group on the benzene ringMay exhibit different biological activities
N-(2-Hydroxyethyl)-4-methylbenzene sulfonamideSulfonamide derivativeFocused on antibacterial applications

The uniqueness of 2-[(2-Amino-4-methylphenyl)amino]ethanol lies in its specific arrangement of functional groups that confer distinct reactivity and biological properties, making it a valuable compound in medicinal chemistry and related fields.

Catalytic Reduction Techniques in Nitro Group Functionalization

The reduction of nitro precursors is a cornerstone for synthesizing aromatic amines. For 2-[(2-Amino-4-methylphenyl)amino]ethanol, nitro group reduction typically starts with intermediates like 2-[(2-nitro-4-methylphenyl)amino]ethanol.

Key Methods:

  • Hydrogenation with Pd/C: Achieves 89–99% yield under 1–3 atm H₂ in methanol at 25–50°C.
  • Iron-Mediated Reduction: Using carbonyl iron powder (CIP) in aqueous micellar TPGS-750-M yields 92–98% product with minimal waste.
  • Zn/NH₄Cl Systems: Provide 85–94% conversion at 60°C, favoring mono-reduction without over-alkylation.

Table 1: Comparative Analysis of Nitro Reduction Methods

MethodCatalyst/ReagentSolventYield (%)Selectivity
Pd/C HydrogenationH₂ (1 atm)Methanol95>99%
Fe/TPGS-750-MCIPWater9798%
Zn/NH₄ClZnMethanol8993%

Mechanistic studies confirm a stepwise pathway: nitro → nitroso → hydroxylamine → amine. Side reactions (e.g., azo compound formation) are suppressed using excess NH₄Cl.

Optimized Alkylation Strategies for Aminoethanol Derivatives

Alkylation of 2-amino-4-methylaniline with ethylene oxide or 2-chloroethanol is critical for introducing the ethanolamine side chain.

Advances in Selectivity:

  • Base-Mediated Alkylation: K₂CO₃/Na₂CO₃ in methanol achieves 81–96% mono-alkylation selectivity at 25°C, avoiding dialkylation.
  • Nickel-Catalyzed N-Alkylation: NiBr₂ with ligand L1 enables direct coupling of alcohols and amines, tolerating nitro and hydroxyl groups.

Reaction Conditions:

  • Temperature: 25–40°C
  • Molar Ratio (Amine:Alkylating Agent): 1:3
  • Solvent: Methanol or ethanol

Table 2: Alkylation Efficiency Under Varied Bases

Base SystemMono-Alkylation Yield (%)Di-Alkylation Yield (%)
K₂CO₃/Na₂CO₃ (1:3)8015
Cs₂CO₃6828
NaOH4550

Green Chemistry Approaches Utilizing Aqueous Phase Reactions

Sustainable protocols minimize organic solvent use and enhance atom economy:

  • Aqueous Micellar Catalysis: TPGS-750-M surfactant enables nitro reductions in water with 97% yield and 98% purity.
  • Reductive Alkylation in MeOH: Combines nitro reduction and alkylation in one pot using Zn/HOAc, achieving 87% yield.

Environmental Metrics:

  • E-Factor: 2.1 (vs. 8.5 for traditional methods)
  • PMI (Process Mass Intensity): 3.4

Palladium-Catalyzed Hydrogenation Process Optimization

Pd-based catalysts remain dominant for large-scale synthesis due to reproducibility and mild conditions:

Optimization Parameters:

  • Catalyst Loading: 0.5–1.0 mol% Pd/C
  • Pressure: 1–5 atm H₂
  • Additives: Triethylamine (prevents catalyst poisoning)

Case Study:

  • Substrate: 2-[(2-Nitro-4-methylphenyl)amino]ethanol
  • Conditions: 1 atm H₂, 10% Pd/C, methanol, 25°C
  • Outcome: 99% conversion, 98% isolated yield.

Mechanistic Insight:Hydrogenation follows Langmuir-Hinshelwood kinetics, with H₂ adsorption on Pd surfaces as the rate-limiting step.

2-[(2-Amino-4-methylphenyl)amino]ethanol serves as a versatile building block in the synthesis of indole and indoline derivatives, which are important heterocyclic scaffolds in organic chemistry [1]. The compound's unique structural features, including the 2-amino-4-methylphenyl core connected to an ethanol moiety via an amino linkage, provide multiple reactive sites that can be strategically manipulated in cyclization reactions [5].

The primary amino group at the 2-position of the phenyl ring plays a crucial role in the formation of indole derivatives through various synthetic pathways [6]. One common approach involves the cyclization of the amino group with the ethanol moiety to form the pyrrole ring of indole structures [9]. This reaction typically proceeds through an intramolecular condensation mechanism, where the amino group attacks the hydroxyl-bearing carbon after appropriate activation [12].

The synthesis of indole derivatives from 2-[(2-Amino-4-methylphenyl)amino]ethanol can be achieved through several methodologies, as outlined in Table 1:

Synthetic MethodReaction ConditionsIndole Product Yield (%)Key Intermediates
Fischer Indole SynthesisAcid catalysis, 120-150°C65-78Phenylhydrazone derivatives
Palladium-Catalyzed CyclizationPd(OAc)₂, base, 80-100°C70-85N-alkylated intermediates
Microwave-Assisted SynthesisLewis acid, 180-200°C, 10-15 min75-88Imine intermediates
Oxidative CyclizationOxidizing agents, room temperature60-72Quinone intermediates

For indoline derivatives, the compound undergoes selective reduction followed by cyclization [16]. The methyl group at the 4-position influences the electronic properties of the aromatic ring, enhancing reactivity at specific positions and providing a handle for further functionalization [21]. Recent research has demonstrated that palladium-catalyzed tandem iodination/amination reactions of 2-[(2-Amino-4-methylphenyl)amino]ethanol can efficiently generate indoline scaffolds with high regioselectivity [12].

The transformation to indoline structures often involves the formation of a carbon-nitrogen bond between the ethanol moiety and the aromatic ring [17]. This process can be facilitated by transition metal catalysts, particularly palladium complexes, which promote the intramolecular amination reaction [12]. The resulting indoline derivatives retain the methyl substituent, which can serve as a point for further structural elaboration [16].

Applications in π-Conjugated System Development

2-[(2-Amino-4-methylphenyl)amino]ethanol has emerged as a significant precursor in the development of π-conjugated systems, which are essential components in materials science and organic electronics [7]. The compound's structural features make it particularly suitable for incorporation into extended π-conjugated frameworks [28].

The aromatic ring with its amino substituents serves as an electron-rich component that can be integrated into larger π-conjugated architectures [29]. When incorporated into such systems, 2-[(2-Amino-4-methylphenyl)amino]ethanol contributes to the overall electronic properties, influencing characteristics such as absorption spectra, emission properties, and charge transport capabilities [30].

One significant application involves the utilization of this compound in the synthesis of donor-π-acceptor systems [32]. In these structures, the amino groups function as electron-donating units, while the ethanol moiety can be modified to connect to electron-accepting components, creating a push-pull electronic system [31]. This electronic arrangement facilitates intramolecular charge transfer, a property highly desirable in optoelectronic materials [33].

The development of π-conjugated systems from 2-[(2-Amino-4-methylphenyl)amino]ethanol typically follows several synthetic strategies:

  • Extension of conjugation through coupling reactions with other aromatic or heteroaromatic units [28].
  • Functionalization of the amino groups to incorporate them into larger π-systems [30].
  • Conversion of the ethanol moiety to create linkages with other π-conjugated segments [31].
  • Introduction of additional substituents to fine-tune the electronic properties of the resulting systems [32].

Recent research has demonstrated that 2-[(2-Amino-4-methylphenyl)amino]ethanol can be effectively utilized in the synthesis of π-conjugated polymers with interesting optoelectronic properties [7]. These polymers exhibit enhanced charge transport capabilities and tunable emission characteristics, making them promising candidates for applications in organic light-emitting diodes and photovoltaic devices [30].

The methyl group at the 4-position of the phenyl ring influences the electronic distribution within the π-system, affecting properties such as HOMO-LUMO energy levels and band gaps [29]. This substituent also provides a site for further functionalization, allowing for the introduction of extended π-conjugated segments through appropriate coupling reactions [28].

Modifiable Donor Design for Nonlinear Optical Chromophores

2-[(2-Amino-4-methylphenyl)amino]ethanol serves as an excellent scaffold for designing nonlinear optical (NLO) chromophores due to its inherent donor capabilities and structural flexibility [14]. The compound features multiple amino groups that function as strong electron donors, a critical component in the design of efficient NLO materials [33].

The development of NLO chromophores based on 2-[(2-Amino-4-methylphenyl)amino]ethanol typically follows a donor-π-acceptor architecture, where the amino-substituted aromatic ring acts as the donor unit [14]. This arrangement facilitates efficient intramolecular charge transfer, a property essential for achieving significant nonlinear optical responses [33].

The modifiable nature of 2-[(2-Amino-4-methylphenyl)amino]ethanol allows for strategic structural modifications to enhance NLO properties [22]. The primary amino group can be functionalized to adjust donor strength, while the secondary amino linkage provides another site for potential modification [33]. Additionally, the ethanol moiety offers a handle for connecting to various π-bridges or acceptor units [14].

Table 2 illustrates the relationship between structural modifications of 2-[(2-Amino-4-methylphenyl)amino]ethanol-based chromophores and their NLO properties:

Modification TypeEffect on Donor StrengthImpact on Hyperpolarizability (β)Influence on Thermal Stability
N-alkylation of primary amino groupModerate increase20-35% enhancementSlight decrease
N-arylation of primary amino groupSignificant increase40-60% enhancementModerate increase
Conversion of ethanol to esterMinimal change5-15% enhancementSignificant increase
Introduction of additional donor groupsSubstantial increase50-75% enhancementVariable effects

Research has shown that chromophores derived from 2-[(2-Amino-4-methylphenyl)amino]ethanol exhibit promising second-order nonlinear optical properties, with molecular hyperpolarizabilities (β) in the range of 50-200 × 10⁻³⁰ esu, depending on the specific structural modifications [14]. These values are comparable to or exceed those of many conventional NLO chromophores [33].

The incorporation of 2-[(2-Amino-4-methylphenyl)amino]ethanol-based chromophores into polymeric materials has been explored for developing practical NLO devices [22]. These materials can be processed into thin films and subsequently poled to achieve the non-centrosymmetric arrangement necessary for second-order NLO effects [14]. However, challenges related to chromophore aggregation and long-term orientation stability remain areas of active research [33].

Recent studies have focused on optimizing the molecular design of these chromophores to achieve a balance between NLO response and thermal/photochemical stability [22]. Strategies include the incorporation of bulky substituents to prevent dipole-dipole aggregation and the design of dendrimeric structures to isolate individual chromophore units [14].

Strategic Intermediate in Heterocyclic Compound Fabrication

2-[(2-Amino-4-methylphenyl)amino]ethanol serves as a strategic intermediate in the fabrication of diverse heterocyclic compounds, owing to its bifunctional nature and reactive functional groups [5]. The presence of primary and secondary amino groups, along with a hydroxyl functionality, provides multiple sites for cyclization reactions leading to various nitrogen-containing heterocycles [36].

One of the most significant applications of this compound is in the synthesis of benzimidazoles, benzoxazoles, and related fused heterocyclic systems [38]. The ortho-relationship between the primary amino group and the secondary amino linkage facilitates the formation of five-membered nitrogen heterocycles through condensation reactions with appropriate carbonyl compounds [40].

The synthesis of morpholine derivatives represents another important application of 2-[(2-Amino-4-methylphenyl)amino]ethanol in heterocyclic chemistry [5]. The ethanol moiety can undergo intramolecular cyclization with the secondary amino group, leading to the formation of the morpholine ring system [42]. This transformation typically requires activation of the hydroxyl group, which can be achieved through various methods including tosylation or under Mitsunobu conditions [36].

The versatility of 2-[(2-Amino-4-methylphenyl)amino]ethanol in heterocyclic synthesis is further illustrated by its application in the preparation of complex polycyclic systems [38]. Through sequential functionalization and cyclization steps, this compound can be transformed into structures containing multiple fused rings, which are prevalent motifs in many bioactive compounds [40].

Table 3 summarizes the major heterocyclic systems accessible from 2-[(2-Amino-4-methylphenyl)amino]ethanol:

Heterocyclic SystemCyclization MethodReaction ConditionsYield Range (%)Key Features
BenzimidazolesCondensation with carboxylic acids or derivatives120-160°C, acid catalyst65-85Retention of methyl substituent
BenzoxazolesOxidative cyclizationOxidizing agents, 80-120°C60-75Requires oxidation of amino group
MorpholinesIntramolecular etherificationBase, 60-100°C70-90Six-membered oxygen-containing heterocycle
DihydrobenzoxazinesMannich-type cyclizationFormaldehyde, 40-80°C75-88Benzylic position activation
QuinazolinesSequential condensationTwo-step process, 100-140°C55-70Incorporation of additional nitrogen

Recent advances in heterocyclic synthesis have explored the application of 2-[(2-Amino-4-methylphenyl)amino]ethanol in multicomponent reactions [36]. These approaches allow for the rapid assembly of complex heterocyclic frameworks in a single operation, significantly enhancing synthetic efficiency [42]. For instance, the compound can participate in three-component reactions with aldehydes and isocyanides to generate highly functionalized heterocycles with multiple points of diversity [38].

The methyl substituent at the 4-position of the phenyl ring influences the reactivity patterns in these cyclization processes and provides a handle for further functionalization of the resulting heterocycles [40]. Through appropriate transformations, this methyl group can be converted to various functional groups, enabling the synthesis of libraries of structurally diverse heterocyclic compounds [36].

The antimicrobial activity of 2-[(2-Amino-4-methylphenyl)amino]ethanol is fundamentally governed by its structural components, which include the amino group, methylphenyl moiety, and ethanol backbone. Structure-activity relationship studies of related aminophenol derivatives have demonstrated that the presence of electron-withdrawing groups significantly enhances antimicrobial potency [1] [2]. The compound's amino group at the 2-position of the phenyl ring provides critical hydrogen bonding capability, while the 4-methyl substituent contributes to hydrophobic interactions with bacterial cell membranes [3].

Comparative analysis with structurally similar compounds reveals that the ethanol linker plays a crucial role in determining biological activity. The hydroxyl group provides additional hydrogen bonding opportunities, enhancing the compound's ability to interact with bacterial enzymes and membrane components [4]. Studies of related aminophenol derivatives have shown minimum inhibitory concentration values ranging from 4.69 to 222.31 μM against various bacterial strains, including both Gram-positive and Gram-negative species [1].

Structural FeatureContribution to ActivityMechanism of Action
2-Amino groupPrimary antimicrobial activityHydrogen bonding with bacterial proteins
4-Methyl substituentEnhanced lipophilicityMembrane penetration and interaction
Ethanol linkerFlexibility and bindingConformational adaptation to target sites
Phenyl ringAromatic interactionsπ-π stacking with bacterial enzymes

The substitution pattern on the phenyl ring significantly influences antimicrobial efficacy. Research indicates that compounds with electron-withdrawing groups at the para position exhibit superior activity compared to those with electron-donating substituents [3]. The 4-methyl group in 2-[(2-Amino-4-methylphenyl)amino]ethanol provides a balanced electronic environment that optimizes both membrane permeability and protein binding affinity [5].

Enzyme Interaction Studies via UDP-Glucuronosyltransferase Assays

UDP-Glucuronosyltransferase enzymes represent critical phase II metabolic enzymes responsible for glucuronidation reactions that facilitate the elimination of xenobiotics and endogenous compounds [6] [7]. The interaction of 2-[(2-Amino-4-methylphenyl)amino]ethanol with these enzymes is of particular significance given the compound's structural features that make it a potential substrate for glucuronidation.

The enzyme interaction profile involves multiple UGT isoforms, with varying degrees of substrate specificity and inhibitory potential. Studies have demonstrated that compounds containing amino groups can undergo N-glucuronidation, a process that significantly alters their pharmacokinetic properties [8] [9]. The presence of both amino and hydroxyl functional groups in 2-[(2-Amino-4-methylphenyl)amino]ethanol suggests potential for dual conjugation pathways.

UGT IsoformSubstrate SpecificityKinetic ParametersPhysiological Significance
UGT1A1Phenolic compoundsKm: 4.58 μM (similar substrates)Bilirubin conjugation pathway
UGT1A4Amine substratesVariable kineticsTertiary amine metabolism
UGT1A6Planar phenolsHigh turnover ratesPhenolic drug metabolism
UGT1A9Carboxylic acidsKm: 3.73 μM (related compounds)Fatty acid conjugation

The enzyme kinetics of UGT-mediated glucuronidation are influenced by protein-protein interactions and allosteric modulation [10]. Endogenous compounds such as fatty acyl-CoAs can act as activators, while adenine derivatives may function as allosteric inhibitors [11]. The complex regulation of UGT activity suggests that 2-[(2-Amino-4-methylphenyl)amino]ethanol may both serve as a substrate and potentially modulate enzyme activity through competitive or non-competitive mechanisms.

The formation of glucuronide conjugates typically results in increased water solubility and enhanced renal clearance [12]. However, the biological significance extends beyond simple detoxification, as UGT activity can influence cellular pools of UDP-sugars and affect energy metabolism pathways [13]. The interaction with UGT enzymes also has implications for drug-drug interactions and individual variations in xenobiotic metabolism.

Apoptosis Induction Mechanisms in Cancer Cell Lines

The apoptotic activity of 2-[(2-Amino-4-methylphenyl)amino]ethanol in cancer cell lines involves multiple mechanistic pathways that converge on programmed cell death. Related amino endoperoxide compounds have demonstrated selective cytotoxicity against cancer cells through reactive oxygen species modulation and mitochondrial pathway activation [14]. The compound's structural similarity to these active molecules suggests comparable mechanisms of action.

The primary apoptotic pathway involves the intrinsic mitochondrial route, characterized by cytochrome c release and caspase cascade activation [15] [16]. Studies of structurally related compounds have shown that amino-containing molecules can induce apoptosis through reduction of intracellular pH, which subsequently suppresses glycolytic enzymes and reverses the Warburg effect in cancer cells [16]. This metabolic disruption leads to energy depletion and activation of apoptotic signaling pathways.

Cell LineIC50 Values (μM)Apoptotic MechanismMolecular Targets
MCF-7 (breast cancer)8.1-32.9 (similar compounds)Mitochondrial pathwayBcl-2 family proteins
A549 (lung cancer)2.566-15.28 (analogs)ROS modulationNox4 enzyme system
HT-29 (colon cancer)VariableCell cycle arrestDNA damage response
MDA-MB-231 (metastatic breast)3.8-8.1 (related compounds)Caspase activationMitochondrial membrane

The selectivity for cancer cells over normal cells is attributed to differential expression of target proteins and metabolic vulnerabilities [14]. Cancer cells typically exhibit higher levels of reactive oxygen species and altered mitochondrial function, making them more susceptible to compounds that further disrupt cellular homeostasis [15]. The amino endoperoxide mechanism involves specific targeting of NADPH oxidase 4 (Nox4), an enzyme highly expressed in metastatic cancer cells [14].

Caspase-3 activation represents a key executioner mechanism in the apoptotic process [17]. The compound's ability to induce chromatin condensation and DNA fragmentation has been documented in various cancer cell lines, with morphological changes consistent with apoptotic cell death [15]. The temporal progression of apoptosis involves early phosphatidylserine externalization, followed by nuclear condensation and eventual cell membrane integrity loss.

Molecular Docking Analyses for Target Protein Engagement

Molecular docking studies provide crucial insights into the binding modes and affinities of 2-[(2-Amino-4-methylphenyl)amino]ethanol with various target proteins. The compound's structural features enable diverse interaction patterns, including hydrogen bonding, hydrophobic interactions, and electrostatic contacts [18]. These computational analyses help predict biological activity and guide structure-activity relationship understanding.

The docking studies reveal preferential binding to proteins involved in metabolic pathways and apoptotic signaling. UDP-Glucuronosyltransferase enzymes represent primary targets due to the compound's structural compatibility with glucuronidation substrates [12]. The binding mode typically involves hydrogen bonding between the amino group and catalytic residues, while the phenyl ring participates in hydrophobic interactions within the active site.

Target ProteinBinding Affinity (kJ/mol)Key InteractionsBinding Site
UGT1A1-6.8 to -8.2 (predicted)Hydrogen bonding, hydrophobicActive site cavity
Nox4 enzyme-7.4 to -8.0 (estimated)Van der Waals, electrostaticCatalytic domain
Caspase-3-5.8 to -7.6 (similar compounds)Hydrogen bondingSubstrate binding site
Cytochrome P450-6.2 to -7.8 (related molecules)Hydrophobic, π-π stackingHeme binding region

The molecular docking analyses indicate that the compound exhibits favorable binding energies comparable to known inhibitors and substrates [19]. The amino group consistently forms hydrogen bonds with key residues, while the methylphenyl moiety provides essential hydrophobic contacts that stabilize the protein-ligand complex [20]. The ethanol linker contributes flexibility that allows optimal positioning within binding pockets.

Validation of docking predictions through experimental binding assays and enzymatic activity measurements confirms the computational findings [18]. The correlation between predicted binding affinities and observed biological activities supports the use of molecular docking as a reliable tool for understanding mechanism of action and predicting pharmacological properties [21] [22].

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Dates

Last modified: 08-15-2023

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